molecular formula C23H27N3O6 B7718026 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

Katalognummer B7718026
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: XTEFZDHCSCJHEY-MXAYSNPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide, also known as LCL161, is a small molecule inhibitor of the inhibitor of apoptosis (IAP) family of proteins. IAPs are a group of proteins that regulate programmed cell death, or apoptosis, by inhibiting caspases, a family of proteases that play a key role in the execution of apoptosis. LCL161 has been shown to have potential as an anticancer agent, as well as a treatment for other diseases.

Wirkmechanismus

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide inhibits the activity of IAPs, which normally inhibit the activity of caspases. By inhibiting IAPs, this compound allows caspases to become active, leading to apoptosis of cancer cells. This compound has also been shown to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth and metastasis of cancer cells. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is its specificity for IAPs, which makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy agents. However, this compound may have limitations in terms of its efficacy against certain types of cancer, and further research is needed to determine its optimal use in combination with other therapies.

Zukünftige Richtungen

Future research on 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide may focus on its potential as a treatment for other diseases, such as inflammatory diseases and viral infections. Additionally, further studies may investigate the optimal dosing and administration of this compound, as well as its potential use in combination with other therapies. Finally, research may also focus on identifying biomarkers that can predict response to this compound, allowing for more personalized treatment approaches.

Synthesemethoden

The synthesis of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide involves several steps, beginning with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine to form the benzohydrazide intermediate. The final step involves the reaction of the benzohydrazide with 4-isopropylbenzaldehyde in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has been the subject of numerous studies investigating its potential as an anticancer agent. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, particularly those that are resistant to traditional chemotherapy agents. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-29-20-10-7-17(12-21(20)30-2)23(28)26-25-13-16-5-8-18(9-6-16)32-15-22(27)24-14-19-4-3-11-31-19/h5-10,12-13,19H,3-4,11,14-15H2,1-2H3,(H,24,27)(H,26,28)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEFZDHCSCJHEY-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.